

discovery and history of 3-fluorobenzoic acid, morpholide

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Compound of Interest

Compound Name: 3-Fluorobenzoic acid, morpholide

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An in-depth exploration of the synthesis, characterization, and potential applications of (3-fluorophenyl)(morpholino)methanone, a derivative of 3-fluorobenzoic acid and morpholine, is presented in this technical guide. While a detailed historical narrative of a singular "discovery" is not prominent in the scientific literature, this document consolidates available data on its chemical properties, synthesis protocols, and biological relevance for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3-Fluorophenyl)(morpholino)methanone, also referred to as 3-fluorobenzoyl morpholine, is a chemical compound with the molecular formula $C_{11}H_{12}FNO_2$. Its structure is characterized by a 3-fluorobenzoyl group attached to a morpholine ring.

Table 1: Physicochemical Properties of (3-fluorophenyl)(morpholino)methanone

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	N/A
Molecular Weight	209.22 g/mol	N/A
CAS Number	359-34-2	N/A
Appearance	White to off-white solid	N/A
Melting Point	56-60 °C	N/A
Boiling Point	Not determined	N/A
Solubility	Soluble in most organic solvents	N/A

Synthesis and Experimental Protocols

The primary method for synthesizing (3-fluorophenyl)(morpholino)methanone is through the amidation of 3-fluorobenzoic acid or its derivatives with morpholine. A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the synthesis of (3-fluorophenyl)(morpholino)methanone from 3-fluorobenzoyl chloride and morpholine.

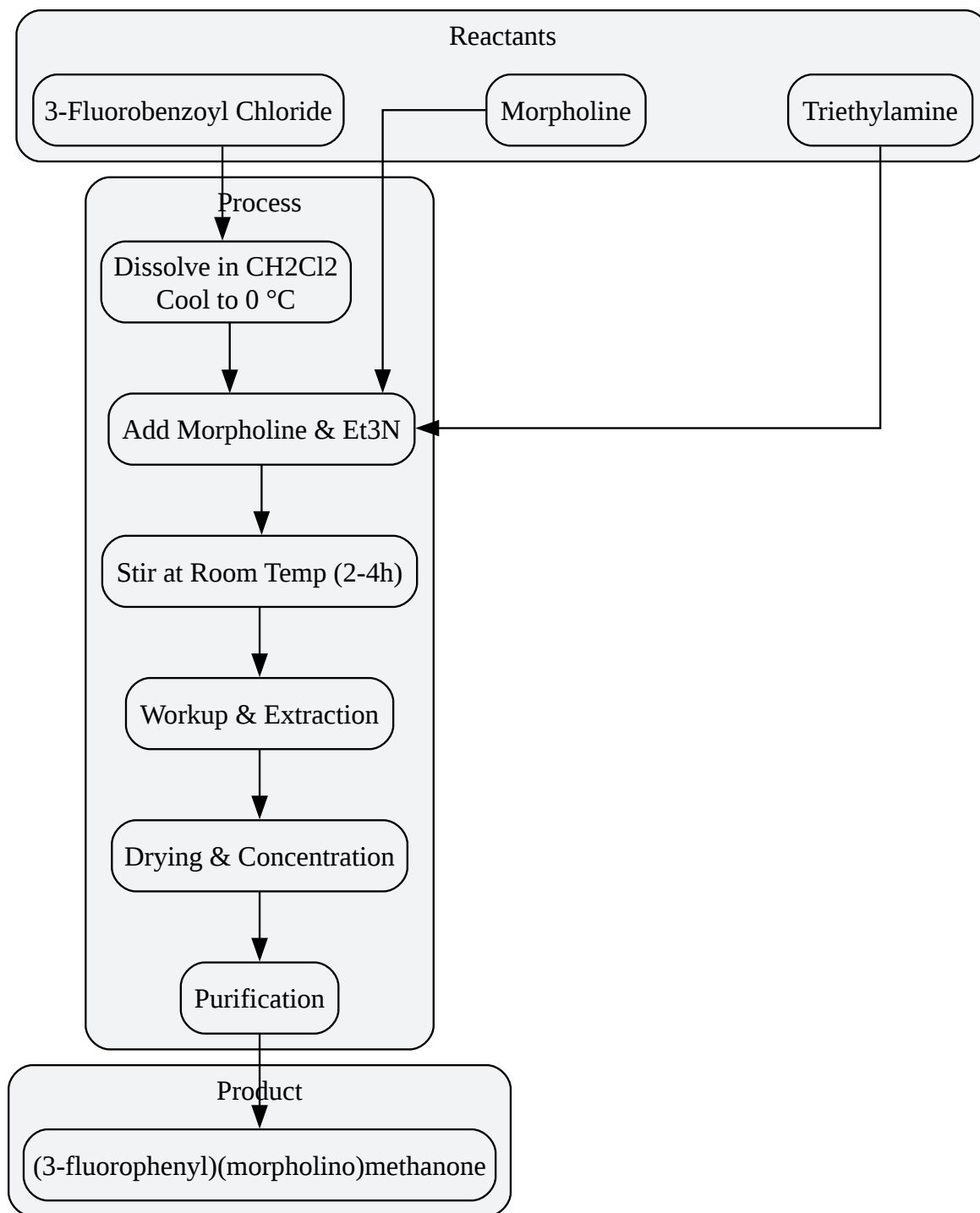
Materials:

- 3-Fluorobenzoyl chloride
- Morpholine
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Reagents:** To the cooled solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Separate the organic layer.
- **Extraction and Washing:** Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (3-fluorophenyl)(morpholino)methanone as a solid.



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Caption: Synthesis workflow for (3-fluorophenyl)(morpholino)methanone.

Applications in Research and Drug Discovery

While not a widely known compound itself, (3-fluorophenyl)(morpholino)methanone and its derivatives have appeared in the context of medicinal chemistry and drug discovery as intermediates or as part of larger molecular scaffolds. The morpholine moiety is a common substituent in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The 3-fluorophenyl group can be utilized for its electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathway Interactions

The specific biological targets and signaling pathways modulated by (3-fluorophenyl)(morpholino)methanone are not extensively documented. However, based on the structural motifs present, it could potentially interact with a variety of protein targets. The logical relationship for investigating its biological activity would follow a standard drug discovery workflow.



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Caption: A logical workflow for drug discovery involving the title compound.

Conclusion

(3-Fluorophenyl)(morpholino)methanone is a readily synthesizable compound that holds potential as a building block in medicinal chemistry. While its independent biological activity and a detailed historical record of its discovery are not extensively documented, its constituent parts, 3-fluorobenzoic acid and morpholine, are well-established pharmacophores. Further research and screening of this and related compounds could unveil novel biological activities and applications in drug development. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the potential of this chemical entity.

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